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Compound of Interest

Compound Name: Furaltadone-D5

Cat. No.: B581164 Get Quote

Application Note:
High-Throughput Analysis of Furaltadone-D5 and
Co-eluting Nitrofuran Metabolites by LC-MS/MS
Introduction Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine.

Its use in food-producing animals is now banned in many countries due to concerns about the

carcinogenicity of its residues. Regulatory monitoring requires sensitive methods to detect its

persistent, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).

Furaltadone-D5 serves as an internal standard for the accurate quantification of AMOZ. This

application note details a robust LC-MS/MS method for the simultaneous determination of the

derivatized form of AMOZ (NP-AMOZ) and its deuterated internal standard, NP-AMOZ-D5,

alongside other nitrofuran metabolites.

Methodology The analytical workflow involves the acidic hydrolysis of tissue samples to release

protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). The

resulting derivatives are then extracted, concentrated, and analyzed by LC-MS/MS. The use of

a deuterated internal standard, Furaltadone-D5 (which is metabolized and derivatized to NP-

AMOZ-D5), corrects for matrix effects and variations in sample preparation and instrument

response.
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Optimal chromatographic separation is crucial for the accurate quantification of multiple

nitrofuran metabolites. The conditions below are optimized for the analysis of NP-AMOZ, NP-

AMOZ-D5, and other derivatized nitrofuran metabolites such as NP-AOZ (from furazolidone),

NP-AHD (from nitrofurantoin), and NP-SEM (from nitrofurazone).

Parameter Condition 1 Condition 2

LC System Waters Acquity UPLC Agilent HPLC System

Column

Waters Acquity UPLC BEH

C18 (100 mm x 2.1 mm, 1.7

µm)[1]

Agilent ZORBAX SB-C18 (150

mm x 4.6 mm, 5 µm)[2]

Mobile Phase A
2 mM Ammonium Formate in

Water[1]

0.5 mM Ammonium Acetate in

Water[2]

Mobile Phase B Methanol[1] 100% Methanol[2]

Gradient
Gradient Elution (specifics vary

by application)
Gradient Elution

Flow Rate 0.30 mL/min[1] 0.70 mL/min[2]

Column Temp. 40 °C 25 °C[2]

Injection Vol. 10 µL[1] 25 µL[2]

Retention Time
NP-AMOZ & NP-AMOZ-D5:

~3.3 min[1]
Not Specified

Mass Spectrometry Conditions
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer

operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring

(MRM) is employed for its high selectivity and sensitivity.
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Parameter Condition

MS System Waters Xevo TQ-S micro[1]

Ionization Mode Positive Ion Electrospray (ESI+)[1]

Capillary Voltage 3.0 kV

Source Temp. 150 °C

Desolvation Temp. 400 °C

MRM Transitions See Table Below

MRM Transitions for Derivatized Nitrofuran Metabolites
The selection of appropriate precursor and product ions is critical for the specific and sensitive

detection of the target analytes.

Analyte
(Derivatized)

Precursor Ion
(m/z)

Product Ion
(m/z) -
Quantifier

Product Ion
(m/z) -
Qualifier

Collision
Energy (eV)

NP-AMOZ-D5

(Internal

Standard)

340.1 101.9 -
Optimized by

user[1]

NP-AMOZ 335.0 291.0 127.0
Optimized by

user[1]

NP-AOZ 236.1 134.1 104.1
Optimized by

user

NP-AHD 249.1 193.1 165.1
Optimized by

user

NP-SEM 209.1 166.1 56.1
Optimized by

user
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This protocol outlines the steps for the extraction and analysis of Furaltadone metabolite

(AMOZ) from animal tissue using Furaltadone-D5 as an internal standard.

1. Materials and Reagents

Furaltadone-D5 (as AMOZ-D5) and AMOZ analytical standards

Hydrochloric acid (HCl)

2-Nitrobenzaldehyde (2-NBA) in methanol

Dipotassium hydrogen phosphate (K2HPO4)

Sodium hydroxide (NaOH)

Ethyl acetate

n-Hexane

Methanol

Water (HPLC grade)

0.2 µm PVDF syringe filters

2. Sample Preparation

Weigh 1.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

Spike the sample with an appropriate amount of Furaltadone-D5 internal standard solution.

Add 10 mL of 0.125 M HCl.

Add 400 µL of 50 mM 2-NBA in methanol.[1]

Vortex the mixture for 1 minute.

Incubate the sample at 37 °C for 16 hours (overnight) for derivatization.[1]
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3. Extraction and Clean-up

Cool the derivatized sample to room temperature.

Neutralize the sample by adding 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH to reach a pH of

approximately 7.[1]

Add 15 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 6000 rpm for 10

minutes.[1]

Transfer the upper organic layer (supernatant) to a clean tube.

Evaporate the extract to dryness under a gentle stream of nitrogen at 40 °C.[1]

Reconstitute the dry residue in 1 mL of n-hexane and 0.5 mL of a 50:50 (v/v) mixture of

methanol and water.[1]

Vortex and filter the final aliquot through a 0.2 µm PVDF syringe filter into an autosampler

vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Analysis

Set up the LC-MS/MS system with the conditions specified in the tables above.

Inject the prepared sample into the system.

Acquire data in MRM mode for all target analytes.

Quantify the amount of AMOZ in the sample by comparing the peak area ratio of AMOZ to

AMOZ-D5 against a matrix-matched calibration curve.

Workflow and Pathway Diagrams
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Sample Preparation Extraction & Clean-up Analysis

1. Homogenized Tissue Sample 2. Spike with Furaltadone-D5 3. Acid Hydrolysis & Derivatization (2-NBA) 4. Neutralization 5. Liquid-Liquid Extraction (Ethyl Acetate) 6. Evaporation 7. Reconstitution 8. LC-MS/MS Analysis (MRM) 9. Data Processing & Quantification

Click to download full resolution via product page

Caption: Experimental workflow for nitrofuran metabolite analysis.
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Caption: Analyte conversion from parent drug to detectable derivative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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